2-Butyl-1,3-dicyclohexylisourea
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Overview
Description
2-Butyl-1,3-dicyclohexylisourea is an organic compound with the molecular formula C17H32N2O. It is a derivative of isourea, characterized by the presence of butyl and dicyclohexyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3-dicyclohexylisourea typically involves the reaction of cyclohexylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-dicyclohexylisourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various urea and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butyl-1,3-dicyclohexylisourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-dicyclohexylisourea involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the butyl and dicyclohexyl groups, which can affect its steric and electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyclohexylurea: Similar in structure but lacks the butyl group.
2-Butyl-1,3-dimethylisourea: Similar but with methyl groups instead of cyclohexyl groups.
Uniqueness
2-Butyl-1,3-dicyclohexylisourea is unique due to the combination of butyl and dicyclohexyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
butyl N,N'-dicyclohexylcarbamimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-2-3-14-20-17(18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYVWPODZQBBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=NC1CCCCC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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